(+)-trans-Myrtanol
Overview
Description
(+)-trans-Myrtanol is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is found in various essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-trans-Myrtanol can be synthesized through several methods. One common approach involves the reduction of (+)-trans-Myrtenal using a reducing agent such as sodium borohydride. The reaction is typically carried out in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (+)-trans-Myrtenal. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (+)-trans-Myrtanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (+)-trans-Myrtenal using oxidizing agents like pyridinium chlorochromate.
Esterification: It reacts with carboxylic acids to form esters, which are often used in fragrances.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: (+)-trans-Myrtenal.
Esterification: Esters of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
(+)-trans-Myrtanol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: Studies have explored its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (+)-trans-Myrtanol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Additionally, its antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
(-)-trans-Myrtanol: The enantiomer of (+)-trans-Myrtanol, with similar chemical properties but different biological activities.
(+)-cis-Myrtanol: Another stereoisomer with distinct spatial arrangement and potentially different reactivity.
(+)-trans-Myrtenal: The aldehyde form of this compound, used as a precursor in its synthesis.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its isomers and enantiomers. Its pleasant aroma and potential therapeutic benefits make it a valuable compound in various applications.
Properties
IUPAC Name |
[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAIHWGMRVEFR-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317239 | |
Record name | trans-Myrtanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15358-91-5, 132203-71-5 | |
Record name | trans-Myrtanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15358-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myrtanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrtanol, (R)-trans | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Myrtanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRTANOL, (R)-TRANS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK224H8AJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MYRTANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK8Y852SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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